benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate

Lipophilicity Drug-likeness Physicochemical profiling

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate (CAS 2034562-37-1) is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a benzyl carbamate moiety via an amino‑oxoethyl spacer. Computed descriptors (MW 374.4 g/mol, XLogP3 1.0, 2 H‑bond donors, 7 acceptors) place it within drug‑like chemical space, and the 1,2,4‑oxadiazole ring is a recognized bioisostere for ester/amide functionalities.

Molecular Formula C18H22N4O5
Molecular Weight 374.397
CAS No. 2034562-37-1
Cat. No. B2564580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate
CAS2034562-37-1
Molecular FormulaC18H22N4O5
Molecular Weight374.397
Structural Identifiers
SMILESC1COCCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H22N4O5/c23-15(10-20-18(24)26-12-13-4-2-1-3-5-13)19-11-16-21-17(22-27-16)14-6-8-25-9-7-14/h1-5,14H,6-12H2,(H,19,23)(H,20,24)
InChIKeyDHDYRGGCQPLYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034562-37-1 Procurement Guide: Benzyl Carbamate Oxadiazole Sourcing & Baseline


Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate (CAS 2034562-37-1) is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a benzyl carbamate moiety via an amino‑oxoethyl spacer [1]. Computed descriptors (MW 374.4 g/mol, XLogP3 1.0, 2 H‑bond donors, 7 acceptors) place it within drug‑like chemical space, and the 1,2,4‑oxadiazole ring is a recognized bioisostere for ester/amide functionalities . This compound is primarily offered by chemical suppliers as a research‑grade intermediate or screening compound, with no published in‑depth pharmacological profiling identified in the open literature as of this analysis.

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace CAS 2034562-37-1 Without Verification


1,2,4-Oxadiazole derivatives are widely explored as bioisosteres, yet minor substituent changes can profoundly alter target engagement, selectivity, and physicochemical properties [1]. For instance, the presence of the tetrahydropyran (oxan-4-yl) group at the 3-position of the oxadiazole in 2034562-37-1 differentiates it from phenyl-, methyl-, or pyrazinyl-substituted analogs, while the benzyl carbamate tail introduces distinct hydrogen‑bonding and steric features compared to simple amide or urea termini. Without experimental head‑to‑head data, no direct functional interchangeability can be assumed; procurement decisions must be grounded in the specific structural attributes of 2034562-37-1 rather than class‑level assumptions.

CAS 2034562-37-1: Quantified Physicochemical Differentiation vs. Closest Oxadiazole Analogs


Computed Lipophilicity (XLogP3) Comparison Against a Bromophenyl Oxadiazole Analog

The XLogP3 of 2034562-37-1 is computed as 1.0 [1], whereas a structurally related analog bearing a 2‑bromophenyl acetamide terminus (CAS 2034518-19-7) has an estimated logP of ~3.1 . This 2.1‑unit difference indicates that 2034562-37-1 is substantially more hydrophilic.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Donor/Acceptor Count Differentiation from a Piperidine‑Linked Analog

2034562-37-1 possesses 2 hydrogen‑bond donors and 7 acceptors [1]. A benzyl carbamate analog containing a piperidine ring linked to a 1,2,4‑oxadiazole (CAS not available) adds an additional basic amine donor, increasing the donor count to 3 while retaining a similar acceptor count .

Hydrogen bonding Molecular recognition Physicochemical properties

Rotatable Bond Count Flexibility Compared to a Trifluoromethyl Oxadiazole Analog

The target compound has 8 rotatable bonds [1], whereas a commercial benzyl carbamate derivative with a trifluoromethyl‑oxadiazole and pyrrolidine ring (CAS not specified) contains at least one additional constrained ring, reducing its rotatable bond count to approximately 6 .

Molecular flexibility Entropy Conformational analysis

Recommended Use Cases for CAS 2034562-37-1 Based on Physicochemical Differentiation


Biochemical Assay Development Requiring a Low‑Lipophilicity Oxadiazole Scaffold

With an XLogP3 of 1.0, 2034562-37-1 is better suited than its bromophenyl analog (est. logP ~3.1) for assays where non‑specific hydrophobic interactions must be minimized, such as fluorescence polarization or surface plasmon resonance experiments that are sensitive to compound aggregation [1].

Cell‑Based Permeability Screening for CNS or Intracellular Targets

The combination of moderate lipophilicity (XLogP3 1.0) and only 2 H‑bond donors aligns with favorable passive permeability guidelines, making 2034562-37-1 a candidate for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 screening when compared to analogs bearing additional donor groups [1][2].

Structure‑Activity Relationship (SAR) Studies on Oxadiazole Bioisosteres

The unique oxan‑4‑yl substituent at the oxadiazole 3‑position provides a saturated oxygen heterocycle that is sterically and electronically distinct from phenyl or pyrazinyl alternatives; researchers investigating bioisosteric replacements for metabolic stability or solubility optimization can leverage 2034562-37-1 as a comparator [1][2].

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